molecular formula C8H8O2 B142533 3,4-Dihydroxystyrene CAS No. 6053-02-7

3,4-Dihydroxystyrene

Cat. No. B142533
Key on ui cas rn: 6053-02-7
M. Wt: 136.15 g/mol
InChI Key: FBTSUTGMWBDAAC-UHFFFAOYSA-N
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Patent
US05324804

Procedure details

200 g (1.11 mol) of caffeic acid are dissolved in 1.2 l of dimethyl formamide dissolved and the solution is stirred for 3 h at 150° C. After cooling to room temperature, the solution is poured on to 3 kg of ice, saturated with sodium chloride and extracted twice with ethyl acetate. The organic phase is washed with 2% NaHCO3 solution and then with water, dried over Na2SO4 and concentrated by evaporation, giving 120 g (80% ) of a highly viscous liquid which can be recrystallised from toluene. The substance is, however, sufficiently pure and can be further processed without recrystallisation.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)/[CH:2]=[CH:3]/[C:4]1[CH:11]=[CH:10][C:8]([OH:9])=[C:6]([OH:7])[CH:5]=1.[Cl-].[Na+]>CN(C)C=O>[OH:7][C:6]1[CH:5]=[C:4]([CH:11]=[CH:10][C:8]=1[OH:9])[CH:3]=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(\C=C\C1=CC(O)=C(O)C=C1)(=O)O
Name
Quantity
1.2 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
3 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 3 h at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with 2% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
giving 120 g (80% ) of a highly viscous liquid which
CUSTOM
Type
CUSTOM
Details
can be recrystallised from toluene
CUSTOM
Type
CUSTOM
Details
however, sufficiently pure and can be further processed without recrystallisation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC=1C=C(C=C)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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